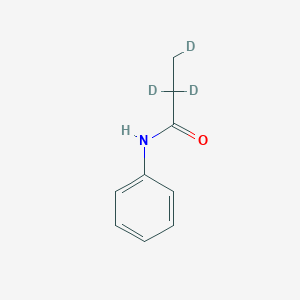

4-Formyl Antipyrine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

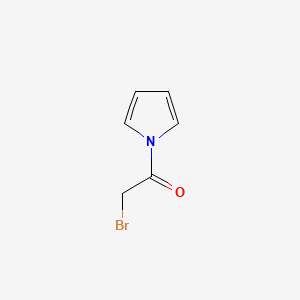

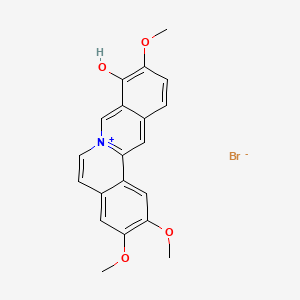

4-Formyl Antipyrine-d3 is a labelled impurity of antipyrine . Antipyrine is an analgesic, a non-steroidal anti-inflammatory drug, and an antipyretic .

Synthesis Analysis

The synthesis of 4-Formyl Antipyrine-d3 involves the condensation of 4-acetylantipyrine with 4-formyl-antipyrine . Formylpyrazoles, such as 4-formyl derivatives, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .Molecular Structure Analysis

4-Formyl Antipyrine-d3 is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis

The chemical reactions of 4-Formyl Antipyrine-d3 involve the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion . The reaction scope includes diverse aromatic and aryl groups at positions 1, 3, and 4 .作用机制

安全和危害

While specific safety and hazards data for 4-Formyl Antipyrine-d3 was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation . It’s also important to avoid getting the compound in eyes, on skin, or on clothing .

未来方向

The future directions in the research of 4-Formyl Antipyrine-d3 and related compounds involve synthesizing structurally diverse pyrazole derivatives due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . This includes the synthesis and properties of different pyrazole derivatives .

属性

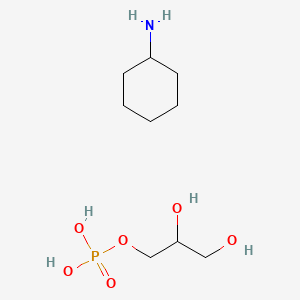

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Formyl Antipyrine-d3 involves the oxidation of 4-Amino Antipyrine-d3 to form the aldehyde group.", "Starting Materials": [ "4-Amino Antipyrine-d3", "Oxidizing agent (such as potassium permanganate or sodium chlorite)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve 4-Amino Antipyrine-d3 in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a specific temperature and pH for a specific period of time", "Filter the resulting mixture to remove any precipitate", "Concentrate the filtrate to obtain the product" ] } | |

CAS 编号 |

1346603-54-0 |

产品名称 |

4-Formyl Antipyrine-d3 |

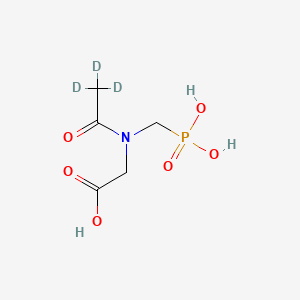

分子式 |

C12H12N2O2 |

分子量 |

219.258 |

IUPAC 名称 |

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |

InChI 键 |

QFYZFYDOEJZMDX-BMSJAHLVSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |

同义词 |

2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde-d3; 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone; 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2-(Methyl-d3)-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)